molecular formula C10H18O4 B158621 Dimethyl suberate CAS No. 1732-09-8

Dimethyl suberate

Cat. No. B158621
CAS RN: 1732-09-8
M. Wt: 202.25 g/mol
InChI Key: LNLCRJXCNQABMV-UHFFFAOYSA-N
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Description

Dimethyl suberate is a chemical compound with the molecular formula C10H18O4 . It is also known as dimethyl octanedioate and its CAS number is 1732-09-8 . It is a clear colorless to slightly yellow liquid .


Synthesis Analysis

Dimethyl suberate has been used in the preparation of [8-2H2] and [7-2H2] oleates . The Mycobacterium smegmatis acyltransferase (MsAcT) enzyme has been used as a catalyst for the selective mono-transesterification of divinyl adipate, a symmetric diester .


Molecular Structure Analysis

The molecular weight of Dimethyl suberate is 202.247 Da . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 9 freely rotating bonds .


Chemical Reactions Analysis

While specific chemical reactions involving Dimethyl suberate are not detailed in the search results, it’s known that esterases like the one from Mycobacterium smegmatis can act on it .


Physical And Chemical Properties Analysis

Dimethyl suberate has a density of 1.0±0.1 g/cm³, a boiling point of 268.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 50.6±3.0 kJ/mol, and it has a flash point of 111.4±16.9 °C . The index of refraction is 1.431 .

Scientific Research Applications

It’s important to note that the availability of such information can depend on various factors, including whether the compound is widely used in research, whether the research is published and accessible, and whether the research is conducted in a field that commonly shares detailed methodologies and results.

Dimethyl suberate is a chemical compound with the formula CH3O2C(CH2)6CO2CH3 . It’s primarily used as an organic building block in the preparation of certain types of oleates . Oleates are salts or esters of oleic acid, a fatty acid that occurs naturally in various animal and vegetable fats and oils.

Here’s a more detailed look at this application:

Preparation of Oleates

  • Application Summary: Dimethyl suberate is used as a starting material or “building block” in the synthesis of oleates . Oleates are commonly used in the production of soaps, detergents, and emulsifying agents.

Preparation of Deuterated Oleates

  • Application Summary: Dimethyl suberate has been used in the preparation of deuterated oleates . Deuterated compounds are often used in various types of scientific research, including studies of reaction mechanisms and metabolic pathways.

Safety And Hazards

According to the safety data sheet, Dimethyl suberate should be handled with care to avoid breathing vapors or mists . It should not be ingested, and if swallowed, immediate medical assistance should be sought . After handling, thorough washing is recommended . It is also advised to avoid contact with skin and clothing .

properties

IUPAC Name

dimethyl octanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-13-9(11)7-5-3-4-6-8-10(12)14-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLCRJXCNQABMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061926
Record name Dimethyl suberate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl suberate

CAS RN

1732-09-8
Record name Dimethyl suberate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1732-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanedioic acid, 1,8-dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanedioic acid, 1,8-dimethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl suberate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl suberate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.508
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Cyclooctene (100 mg) was dissolved in MeOH (10 mL), and OsO4 (0.11 mL, 2.5% in tBuOH) was added and stirred for 5 min. OXONE (2.23 g) was added in one portion and the reaction had a final volume (14 mL). The reaction was stirred at room temperature for 18 hours or until the solution becomes colorless. This usually marks the completion of the reaction which was verified by TLC or GC. Na2SO3 (600 mg) was added, to reduce the remaining Os(VIII), and stirred for an additional hour or until solution became dark brown/black. EtOAc was added to extract the products and 1N HCl was used to dissolve the salts. The organic extract was washed with 1N HCl (50 mL×3) and brine (50 mL), dried over Na2SO4, and the solvent was removed under reduced pressure to obtain the crude product. Suberic acid dimethyl ester was obtained in 30% yield after purification by silica gel column chromatography.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2.23 g
Type
reactant
Reaction Step Two
Quantity
600 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.11 mL
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
256
Citations
M Gołębiowski, M Cerkowniak, A Urbanek… - Microbiological …, 2015 - Elsevier
… uracil and dimethyl suberate revealed some antifungal activity (Table 3). The strongest inhibitory effect was shown by uracil (Table 3) while the MIC of dimethyl suberate was 512 mg/L …
Number of citations: 27 www.sciencedirect.com
O Berdeaux, J Velasco, G Márquez-Ruiz… - Journal of the American …, 2002 - Springer
… ABSTRACT: Methyl heptanoate and octanoate, methyl 8-oxooctanoate and 9-oxononanoate, and dimethyl suberate and azelate were quantitated in model systems of FAME, ie, methyl …
Number of citations: 37 link.springer.com
S Bergström, R Ryhage, B Samuelsson… - Acta chem …, 1963 - actachemscand.org
… Gas chromatography showed the presence of one main component that behaved like dimethyl suberate. … Masspectrum of dimethyl suberate isolated from chromic acid oxidation of PGE. …
Number of citations: 38 actachemscand.org
JL Sebedio, WMN Ratnayake, RG Ackman - Chemistry and Physics of lipids, 1984 - Elsevier
… dimethyl azelate (DMCg) in yields of 98% with formation of minor secondary reaction products (methyl octanoate, nonaldehyde with nonaldehyde dimethyl acetal and dimethyl suberate, …
Number of citations: 17 www.sciencedirect.com
AP Tulloch - Chemistry and Physics of Lipids, 1979 - Elsevier
… prepared by two-carbon chain extension of the C~6 alcohol obtained from [1-2l-I~]octyl bromide and 7-octyn-l-oL [8-2H2] and [7-=H2]oleates were both prepared from dimethyl suberate…
Number of citations: 16 www.sciencedirect.com
A ZUBKIEWICZ, A SZYMCZYK, S PASZKIEWICZ… - fur4sustain.eu
Over the last decade, development of bio-based polymers has become one of the principal focuses of research in materials science, which is related to environmental awareness over …
Number of citations: 0 fur4sustain.eu
A Streitwieser Jr - Journal of the American Chemical Society, 1955 - ACS Publications
… of a hydrocarbon in which the terminal methyl Dimethyl suberate was reduced … Dimethyl suberate was … way from diol prepared by the reduction of dimethyl suberate with lithium …
Number of citations: 6 pubs.acs.org
JV Schmitz - Journal of the American Chemical Society, 1955 - ACS Publications
… Dimethyl suberate was reduced with lithium aluminum deuteride to l, 8-octanediol-l, l, 8, 8-d4. The glycol was converted to the di-^-toluenesulfon-ate which was further reduced with …
Number of citations: 3 pubs.acs.org
E Raoult, J Sarrazin, A Tallec - Journal of membrane science, 1987 - Elsevier
… formation of dimethyl 1,2-cyclopentanedicarboxylate in acetonitrile; on the contrary, whatever the solvent, reduction of dimethyl α,α'-dibromosuberate always leads to dimethyl suberate. …
Number of citations: 16 www.sciencedirect.com
C Otobrise, KO Monago… - … Trends in Sci & Techn J, 2018 - ftstjournal.com
Critical temperature (Tc), critical pressure (Pc) and critical volume (Vc) of the linear aliphatic dimethyl esters of dicarboxylic acids CH3-CO2-(CH2) n-CO2-CH3 (with n= 0 to 8) were …
Number of citations: 5 www.ftstjournal.com

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